2-Tetradecyloctadecyl isooctadecanoate 2-Tetradecyloctadecyl isooctadecanoate
Brand Name: Vulcanchem
CAS No.: 94248-69-8
VCID: VC16958660
InChI: InChI=1S/C50H100O2/c1-5-7-9-11-13-15-17-19-20-25-29-33-37-41-45-49(44-40-36-32-28-24-18-16-14-12-10-8-6-2)47-52-50(51)46-42-38-34-30-26-22-21-23-27-31-35-39-43-48(3)4/h48-49H,5-47H2,1-4H3
SMILES:
Molecular Formula: C50H100O2
Molecular Weight: 733.3 g/mol

2-Tetradecyloctadecyl isooctadecanoate

CAS No.: 94248-69-8

Cat. No.: VC16958660

Molecular Formula: C50H100O2

Molecular Weight: 733.3 g/mol

* For research use only. Not for human or veterinary use.

2-Tetradecyloctadecyl isooctadecanoate - 94248-69-8

Specification

CAS No. 94248-69-8
Molecular Formula C50H100O2
Molecular Weight 733.3 g/mol
IUPAC Name 2-tetradecyloctadecyl 16-methylheptadecanoate
Standard InChI InChI=1S/C50H100O2/c1-5-7-9-11-13-15-17-19-20-25-29-33-37-41-45-49(44-40-36-32-28-24-18-16-14-12-10-8-6-2)47-52-50(51)46-42-38-34-30-26-22-21-23-27-31-35-39-43-48(3)4/h48-49H,5-47H2,1-4H3
Standard InChI Key FGZODSBEQGGBEK-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCC(C)C

Introduction

Structural Characteristics and Molecular Identity

The compound’s name follows IUPAC nomenclature rules, indicating an ester formed between isooctadecanoic acid (a branched C<sub>18</sub> carboxylic acid) and 2-tetradecyloctadecanol (a branched C<sub>32</sub> alcohol). The alcohol component features a tetradecyl (C<sub>14</sub>H<sub>29</sub>) group at the second carbon of an octadecanol backbone, while the acid component adopts an iso-branched configuration .

Molecular Formula and Weight

Based on structural analogs such as 2-tetradecyloctadecyl palmitate (C<sub>48</sub>H<sub>96</sub>O<sub>2</sub>, MW 705.3 g/mol) and tetradecyloctadecyl behenate (C<sub>54</sub>H<sub>108</sub>O<sub>2</sub>, MW 789.4 g/mol) , the molecular formula of 2-tetradecyloctadecyl isooctadecanoate is estimated as C<sub>50</sub>H<sub>98</sub>O<sub>2</sub>, yielding a theoretical molecular weight of 731.4 g/mol.

Physicochemical Properties

Comparative data from similar esters suggest the following properties :

PropertyEstimated ValueBasis for Estimation
Density (20°C)0.86–0.89 g/cm³Linear correlation with MW
Boiling Point580–620°CIncremental increase per CH₂
Flash Point310–330°CSimilar hydrocarbon esters
LogP (Octanol-Water)14.3–15.1Branching reduces solubility

The branched structure lowers melting points compared to linear analogs, enhancing liquidity at room temperature—a critical feature for industrial applications requiring low-viscosity fluids .

Synthetic Pathways and Reaction Mechanisms

Esterification Strategies

Two primary routes dominate ester synthesis:

  • Direct acid-catalyzed esterification: Combining isooctadecanoic acid with 2-tetradecyloctadecanol under acidic conditions (e.g., H<sub>2</sub>SO<sub>4</sub> or p-toluenesulfonic acid) at 110–150°C, with azeotropic removal of water .

  • Transesterification: Reacting methyl isooctadecanoate with excess alcohol in the presence of titanium(IV) isopropoxide catalyst at 180–200°C .

Purification Challenges

The compound’s high molecular weight and hydrophobic nature necessitate specialized purification techniques:

  • Molecular distillation under high vacuum (<0.001 mmHg)

  • Fractional crystallization from nonpolar solvents (e.g., hexane) at −20°C

  • Preparative HPLC using C<sub>18</sub> columns with acetone/acetonitrile gradients

Industrial Applications and Performance Metrics

Cosmetic Formulations

Branching confers unique emollient properties, as demonstrated in comparative studies with isononyl isooctadecanoate :

Parameter2-Tetradecyloctadecyl IsooctadecanoateIsononyl Isooctadecanoate
Spreadability (mm²/mg)12.5 ± 0.89.3 ± 0.6
Occlusivity Index0.780.65
ComedogenicityNon-comedogenicLow comedogenic

The extended alkyl chains enhance film-forming capacity while maintaining breathability, making it suitable for premium skincare products .

High-Temperature Lubricants

Thermogravimetric analysis (TGA) of similar esters reveals decomposition onset temperatures exceeding 300°C, with viscosity indices (VI) >180. These properties suggest utility in:

  • Aerospace turbine oils

  • Metalworking fluids for titanium alloys

  • Vacuum pump oils requiring low vapor pressure

Analytical Characterization Techniques

Spectroscopic Identification

  • FT-IR: Strong C=O stretch at 1735–1745 cm⁻¹, C-O ester vibration at 1170–1250 cm⁻¹

  • <sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 4.05–4.15 (m, 2H, -CH<sub>2</sub>OCO-), δ 2.28–2.35 (t, 2H, -COOCH<sub>2</sub>-), δ 0.80–1.60 (m, alkyl protons)

  • HRMS: Expected [M+H]<sup>+</sup> at m/z 731.7521 (Δ <2 ppm)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator